Anastrozole Acid Amide
Description
Properties
Molecular Formula |
C₁₇H₂₂N₄O₃ |
|---|---|
Molecular Weight |
330.38 |
Synonyms |
2-(3-((1H-1,2,4-Triazol-1-yl)methyl)-5-(1-amino-2-methyl-1-oxopropan-2-yl)phenyl)-2-methylpropanoic Acid |
Origin of Product |
United States |
Analytical Chemistry of Anastrozole Acid Amide
Chromatographic Methodologies for Identification and Quantification
Chromatographic methods are fundamental in separating Anastrozole (B1683761) from its impurities and degradation products, such as Anastrozole Acid Amide.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the analysis of Anastrozole and its related substances. These methods are valued for their accuracy, precision, and robustness. derpharmachemica.comresearchgate.net
Various studies have developed and validated isocratic and gradient RP-HPLC methods for this purpose. A typical system utilizes a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent, most commonly acetonitrile (B52724). derpharmachemica.comnih.govnih.gov Detection is typically performed using a UV detector, with 215 nm being a frequently cited wavelength due to the chromophoric nature of the molecule. derpharmachemica.comnih.govijpsonline.com
The primary goal of these HPLC methods is to achieve adequate separation between the main Anastrozole peak and the peaks of all potential impurities, including process-related impurities and degradation products. researchgate.netresearchgate.net Method validation according to International Conference on Harmonisation (ICH) guidelines is consistently performed to ensure linearity, precision, accuracy, specificity, and robustness. derpharmachemica.comnih.gov The limit of detection (LOD) and limit of quantitation (LOQ) are established to ensure the method's sensitivity for detecting trace amounts of impurities. ajphr.comijprajournal.com
Table 1: Examples of HPLC Methods for Anastrozole Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | Welchrom C18 (250mm x 4.6mm, 5µm) derpharmachemica.com | Inertsil ODS-3V (250mm x 4.6mm, 5µm) nih.gov | Azilent C18 (150mm x 4.6mm, 5µm) ajphr.com |
| Mobile Phase | 10mM Phosphate buffer (pH 3.0): Acetonitrile (50:50 v/v) derpharmachemica.com | Water: Acetonitrile (Gradient) nih.gov | 0.01N KH₂PO₄: Acetonitrile (60:40) ajphr.com |
| Flow Rate | 1.0 mL/min derpharmachemica.com | 1.0 mL/min nih.gov | 1.0 mL/min ajphr.com |
| Detection (UV) | 215 nm derpharmachemica.com | 215 nm nih.gov | 215 nm ajphr.com |
| Retention Time | 6.143 min derpharmachemica.com | Not specified | 2.248 min ajphr.com |
This table is interactive. Users can sort and filter the data.
For higher sensitivity and selectivity, especially in complex matrices like biological samples or for identifying unknown impurities, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. ijpsonline.comresearchgate.net This technique provides molecular weight and structural information, which is invaluable for the definitive identification of degradation products like this compound. nih.gov
LC-MS/MS methods often use electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) sources. ijpsonline.comresearchgate.net The analysis is typically performed in positive ion mode. The chromatographic separation is achieved using columns and mobile phases similar to those in HPLC methods. nih.govresearchgate.net The mass spectrometer allows for the monitoring of specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM), which provides exceptional specificity and low limits of quantitation. researchgate.net LC-MS/MS has been instrumental in forced degradation studies to identify products formed under stress conditions such as acidic, basic, and oxidative environments. nih.govnih.gov
Table 2: LC-MS/MS Parameters for Anastrozole Analysis
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Chromatographic Column | Inertsil ODS-3V (250 x 4.6 mm, 5µm) researchgate.net | Zorbax Bonus-RP researchgate.net |
| Mobile Phase | 2 mmol L⁻¹ ammonium acetate (B1210297): Acetonitrile (50:50 v/v) researchgate.net | 0.2% Formic acid: Methanol (B129727) (30:70 v/v) researchgate.net |
| Ionization Source | Turbo Ion Spray (Positive Ion Mode) researchgate.net | Atmospheric-Pressure Chemical Ionization (APCI) researchgate.net |
| Mass Spectrometer | API 2000 Mass Spectrometer researchgate.net | Agilent 6410-2K Triple Quadrupole researchgate.net |
| Monitored Transition | Not specified for parent | 294.2 → 225.1 researchgate.net |
This table is interactive. Users can sort and filter the data.
Spectroscopic Techniques for Structural Characterization
Spectroscopic techniques are essential for the unambiguous structural confirmation of molecules like this compound, which are often isolated in small quantities.
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds. While specific NMR data for this compound is not widely published, the principles of analysis are based on the well-documented spectra of the parent Anastrozole molecule. dea.gov Characterization data for impurities often includes ¹H NMR and ¹³C NMR. daicelpharmastandards.com
Proton NMR provides information about the number of different types of protons in a molecule and their chemical environment. For a compound like this compound, one would expect to see signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂) bridge protons, the methyl (-CH₃) protons, and the protons of the triazole ring. researchgate.net The key differences in the spectrum of this compound compared to Anastrozole would be the disappearance of a nitrile signal's influence and the appearance of signals related to the new amide (-CONH₂) and carboxylic acid (-COOH) groups. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS). dea.gov
Table 3: Predicted ¹H NMR Data for Anastrozole and Key Differences for this compound
| Protons | Anastrozole Chemical Shift (δ, ppm) (in CDCl₃) dea.gov | Predicted Changes for this compound |
|---|---|---|
| Methyl Protons (-C(CH₃)₂) | ~1.7 | Shift expected due to change from -CN to -COOH and -CONH₂ |
| Methylene Protons (-CH₂-) | ~5.3 | Minor shift expected |
| Aromatic Protons (Ar-H) | ~7.3 - 7.6 | Shift expected due to different electronic effects of substituents |
| Triazole Protons (-N-CH=N-) | ~8.0, ~8.2 | Minor shift expected |
| Amide Protons (-CONH₂) | Not Applicable | New broad signals expected |
This table is interactive. Users can sort and filter the data.
Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, the spectrum would show signals for the methyl, methylene, aromatic, and triazole carbons. The most significant changes from the Anastrozole spectrum would be the replacement of the two nitrile carbon signals (typically around 120-125 ppm) with signals for a carbonyl carbon of the amide group and a carbonyl carbon of the carboxylic acid group, both of which would appear much further downfield (typically in the 160-180 ppm range). dea.govwisc.edu
Table 4: Predicted ¹³C NMR Data for Anastrozole and Key Differences for this compound
| Carbon Type | Anastrozole Chemical Shift (δ, ppm) (in CDCl₃) dea.gov | Predicted Changes for this compound |
|---|---|---|
| Methyl Carbons (-C(C H₃)₂) | ~27 | Shift expected |
| Quaternary Carbons (-C (CH₃)₂) | ~40 | Shift expected |
| Methylene Carbon (-C H₂-) | ~52 | Minor shift expected |
| Nitrile Carbons (-C≡N) | ~123 | Signals disappear |
| Aromatic Carbons (Ar-C) | ~124 - 147 | Shifts expected due to substituent effects |
| Triazole Carbons (-N-C H=N-) | ~144, ~152 | Minor shifts expected |
| Amide Carbonyl (-C ONH₂) | Not Applicable | New signal expected (~165-180 ppm) |
This table is interactive. Users can sort and filter the data.
Infrared (IR) Spectroscopy for Functional Group Identification
Key expected vibrational frequencies for this compound would include:
O-H Stretch: A broad absorption band in the region of 3300-2500 cm⁻¹ would be indicative of the carboxylic acid hydroxyl group.
N-H Stretch: Absorption bands in the range of 3400-3100 cm⁻¹ would correspond to the stretching vibrations of the primary amide (–NH₂) group.
C=O Stretch: A strong, sharp absorption peak between 1760-1690 cm⁻¹ would signify the carbonyl group of the carboxylic acid. Another strong absorption band, typically between 1690-1630 cm⁻¹, would be characteristic of the amide carbonyl group (Amide I band).
C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the amide group would likely appear in the 1400-1000 cm⁻¹ region.
Aromatic C-H and C=C Stretches: Peaks in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively, would confirm the presence of the benzene (B151609) ring.
Triazole Ring Vibrations: Characteristic absorptions for the triazole ring would also be present.
The IR spectrum of the parent compound, Anastrozole, shows characteristic peaks for its nitrile groups, which would be absent in this compound. dea.govresearchgate.netspectrabase.com The presence of the carboxylic acid and amide functional groups in this compound would be the primary distinguishing features in its IR spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. The molecular formula of this compound is C₁₇H₂₂N₄O₃, which corresponds to a molecular weight of 330.38 g/mol . pharmaffiliates.compharmaffiliates.com
In a mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.
Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. researchgate.net While specific fragmentation data for this compound is not widely published, logical fragmentation pathways can be predicted based on its structure. Common fragmentation would likely involve the loss of small molecules such as water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃) from the carboxylic acid and amide groups. Cleavage of the bonds connecting the side chains to the aromatic ring would also be expected, generating specific fragment ions that can be used to piece together the molecule's structure. nih.govresearchgate.net
Table 1: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₁₇H₂₂N₄O₃ |
| Molecular Weight | 330.38 g/mol |
| [M+H]⁺ (m/z) | 331.17 |
| Common Neutral Losses | H₂O, CO, NH₃ |
This table is based on theoretical calculations and known fragmentation patterns of similar organic molecules.
Purity Profiling and Impurity Detection Methods
Ensuring the purity of active pharmaceutical ingredients (APIs) like Anastrozole is a critical aspect of drug manufacturing. Purity profiling involves the identification and quantification of all impurities present in the API. This compound is one such process-related impurity or degradation product that must be monitored. synthinkchemicals.com
High-performance liquid chromatography (HPLC) is the most widely used technique for the purity profiling of Anastrozole and the detection of its impurities. scielo.brderpharmachemica.comijprajournal.com Reversed-phase HPLC (RP-HPLC) methods, often coupled with UV detection, are commonly employed. nih.govijpsonline.com These methods are developed to separate Anastrozole from its related compounds, including this compound, with high resolution. researchgate.netscielo.br
Liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS are powerful hyphenated techniques that combine the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. researchgate.netnih.govijpsonline.com These methods are particularly useful for the identification and characterization of unknown impurities and for quantifying impurities at very low levels. nih.gov
Table 2: Common Analytical Techniques for Purity Profiling of Anastrozole and its Impurities
| Technique | Purpose |
| HPLC-UV | Quantification of known impurities, routine quality control. |
| LC-MS | Identification and quantification of known and unknown impurities. |
| LC-MS/MS | Structural elucidation of impurities, high-sensitivity quantification. |
| Prep-HPLC | Isolation of impurities for further characterization. scielo.br |
Development and Validation of Analytical Protocols for this compound
The development and validation of analytical protocols for the quantification of this compound are essential for regulatory compliance and to ensure product quality. These protocols are typically developed in accordance with guidelines from the International Council for Harmonisation (ICH). nih.gov
Method development for an HPLC-based assay would involve the optimization of several parameters to achieve adequate separation and detection of this compound from Anastrozole and other potential impurities. These parameters include:
Column: The choice of a suitable stationary phase (e.g., C18, C8) and column dimensions.
Mobile Phase: The composition and pH of the mobile phase are critical for achieving the desired separation. A mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol is commonly used in a gradient or isocratic elution mode. derpharmachemica.com
Flow Rate: Optimization of the flow rate to ensure efficient separation within a reasonable analysis time.
Detection Wavelength: Selection of a UV wavelength where both Anastrozole and this compound exhibit significant absorbance for sensitive detection. derpharmachemica.com
Once developed, the analytical method must be rigorously validated to demonstrate its suitability for its intended purpose. Validation parameters, as per ICH guidelines, include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The successful development and validation of such analytical protocols are crucial for the routine quality control of Anastrozole, ensuring that the levels of impurities like this compound are maintained within acceptable limits. nih.gov
Degradation and Stability Studies of Anastrozole Acid Amide
Forced Degradation Pathways of Anastrozole (B1683761) Acid Amide
Forced degradation studies are essential in identifying the potential degradation products and understanding the intrinsic stability of a molecule. Anastrozole Acid Amide is a known degradation product of the active pharmaceutical ingredient Anastrozole. nih.govresearchgate.net Its formation is observed under specific stress conditions applied to Anastrozole.
Hydrolytic Degradation Mechanisms (Acidic, Basic, Neutral)
The formation of this compound is particularly noted under hydrolytic stress conditions, especially in basic environments. When subjected to base hydrolysis, Anastrozole degrades to form impurities, including the monoacid and diacid derivatives. nih.govresearchgate.netresearchgate.net Specifically, this compound, which can be described as a monoacid monoamide, is a product of the partial hydrolysis of the two nitrile groups present in the parent Anastrozole molecule.
Studies have shown that degradation of the parent drug is significant in basic conditions, leading to the formation of these related substances. nih.govresearchgate.netresearchgate.net In contrast, Anastrozole shows more stability in acidic and neutral conditions, suggesting that the formation of this compound is less likely or occurs at a much slower rate under these conditions. ijprajournal.com
| Condition | Observation | Formation of this compound |
|---|---|---|
| Acidic Hydrolysis | Anastrozole is relatively stable. | Minimal to no formation. |
| Neutral Hydrolysis | Anastrozole is relatively stable. | Minimal to no formation. |
| Basic Hydrolysis | Significant degradation of Anastrozole is observed. nih.govresearchgate.netresearchgate.net | Identified as a degradation product. nih.govresearchgate.net |
Oxidative Degradation Pathways
Under oxidative stress, typically induced by agents like hydrogen peroxide, Anastrozole has been found to be susceptible to degradation. nih.govresearchgate.netnih.gov Some studies indicate that Anastrozole is unstable under oxidative conditions, leading to the formation of degradation products. researchgate.netnih.gov The formation of this compound has been reported as a result of slight degradation under these oxidative conditions. nih.govresearchgate.net
Photolytic Degradation Assessment
Photostability studies, where the compound is exposed to UV or fluorescent light, are crucial for determining light-sensitive drug substances. In the case of Anastrozole, it has been found to be largely stable under photolytic stress conditions. nih.govnih.gov Consequently, the formation of this compound as a photolytic degradant is not significantly reported.
Thermal Stability Investigations
Thermal stress testing is used to evaluate the stability of a substance at elevated temperatures. Studies on Anastrozole have indicated that it is generally stable under thermal stress. nih.govijprajournal.com Therefore, significant formation of this compound is not expected under normal storage or moderately elevated temperature conditions.
Identification and Characterization of this compound Degradants
The identification and characterization of degradation products are critical for ensuring the purity and safety of pharmaceutical products. This compound, formed during the forced degradation of Anastrozole, has been identified and characterized using advanced analytical techniques.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for separating and identifying impurities. nih.govnih.gov Spectroscopic studies, including Nuclear Magnetic Resonance (NMR) spectroscopy, have been employed to elucidate the structure of degradation products. nih.govresearchgate.net
Through these methods, two new degradation products of Anastrozole were identified as 2,2'-(5-((1H-1,2,4-triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoicacid), referred to as the Diacid, and 2-(3-((1H-1,2,4-triazol-1-yl)methyl)-5-(2-cyanopropan-2-yl)phenyl)-2-methylpropanoicacid, known as the Monoacid. nih.govresearchgate.net Anastrozole Monoacid Monoamide is another related impurity that has been characterized.
| Analytical Technique | Application in Characterization |
|---|---|
| LC-MS/MS | Separation and identification of this compound from the parent drug and other impurities based on mass-to-charge ratio. nih.govnih.gov |
| NMR Spectroscopy | Structural elucidation of this compound to confirm its chemical identity. nih.govresearchgate.net |
Kinetic Studies of this compound Degradation
Kinetic studies provide valuable insights into the rate at which a compound degrades and the factors that influence this rate. The degradation of Anastrozole has been found to follow first-order kinetics under various stress conditions, including different temperatures and pH values. researchgate.net This indicates that the rate of degradation is directly proportional to the concentration of Anastrozole.
Advanced Research Avenues and Future Directions for Anastrozole Acid Amide
Computational Chemistry and Molecular Modeling of Anastrozole (B1683761) Acid Amide
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental research. biojournals.us For Anastrozole Acid Amide, these methods can elucidate its electronic properties, reactivity, and potential interactions with biological targets, building upon the extensive computational studies performed on its parent compound, Anastrozole. nih.govresearchgate.net
Structure-Reactivity Relationship Predictions
The relationship between a molecule's structure and its chemical reactivity can be effectively predicted using computational models. Methods like Density Functional Theory (DFT), which have been successfully applied to Anastrozole, can be utilized to perform these predictions for this compound. nih.gov Such calculations can determine various global and localized reactivity parameters.
Key reactivity descriptors that could be calculated include:
Fukui Indices (f): To identify the most electrophilic and nucleophilic sites within the molecule.
Chemical Hardness (η) and Softness (S): To gauge the molecule's resistance to change in its electron distribution.
Chemical Potential (μ) and Electronegativity (χ): To understand the molecule's tendency to attract electrons.
Electrophilicity Index (ω): To quantify its ability to act as an electrophile.
The presence of the carboxylic acid and amide functional groups in this compound, in place of the nitrile groups in Anastrozole, would significantly alter these parameters. For instance, the oxygen and nitrogen atoms in these groups would likely be identified as key sites for electrophilic attack, while the carbonyl carbons would be susceptible to nucleophilic attack. This information is invaluable for predicting metabolic pathways and designing new synthetic routes.
| Computational Parameter | Predicted Significance for this compound | Potential Application |
|---|---|---|
| Highest Occupied Molecular Orbital (HOMO) | Indicates regions susceptible to electrophilic attack (e.g., triazole nitrogen atoms, aromatic ring). | Predicting sites of oxidation or reaction with electrophiles. |
| Lowest Unoccupied Molecular Orbital (LUMO) | Indicates regions susceptible to nucleophilic attack (e.g., carbonyl carbons of the acid and amide). | Predicting sites of reduction or reaction with nucleophiles. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) areas. | Understanding non-covalent interactions, such as hydrogen bonding with biological targets. |
| Fukui Functions | Provides a more detailed, atom-specific map of reactivity towards nucleophilic, electrophilic, and radical attacks. | Guiding derivatization strategies by identifying the most reactive atoms. |
Conformational Analysis and Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations can provide deeper insights by modeling the movement of the molecule over time. nih.gov These simulations, which have been used to study the interaction of Anastrozole with the aromatase enzyme, can reveal: nih.govresearchgate.net
The stability of the this compound-protein complex.
The key amino acid residues involved in binding.
The role of water molecules in mediating interactions.
The flexibility of different parts of the molecule and how this affects binding.
The carboxylic acid and amide groups of this compound can form different hydrogen bond networks compared to the nitrile groups of Anastrozole, potentially leading to a distinct binding mode within a target protein's active site. acs.org MD simulations can explore these different binding possibilities and assess their stability. dovepress.comrsc.org
Role of this compound as a Synthetic Intermediate for Novel Compounds
A significant area of future research is the use of this compound as a versatile synthetic intermediate. Its structure contains several functional groups—a carboxylic acid, an amide, a triazole ring, and an aromatic ring—that can be selectively modified to create a diverse library of new chemical entities. This approach leverages the core structure of a well-known biologically relevant scaffold to explore new chemical space. These novel compounds could be screened for various biological activities, including but not limited to aromatase inhibition.
Derivatization Strategies for this compound
Building on its potential as a synthetic intermediate, specific derivatization strategies can be employed to modify each of its functional groups.
Carboxylic Acid Moiety: This group is particularly amenable to a wide range of chemical transformations. Standard coupling reactions using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can convert the acid into a new series of amides by reacting it with various primary or secondary amines. thermofisher.com Alternatively, it can be esterified by reacting with different alcohols under acidic conditions. Further, the carboxylic acid can be reduced to a primary alcohol, which can then undergo its own set of reactions.
Amide Moiety: While typically less reactive than the carboxylic acid, the amide group can be subjected to N-alkylation or potentially hydrolyzed back to a carboxylic acid under specific conditions.
Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents (e.g., nitro, halogen, or alkyl groups) that can modulate the electronic properties and steric profile of the molecule.
| Functional Group | Derivatization Strategy | Reagents/Conditions | Potential New Functional Group |
|---|---|---|---|
| Carboxylic Acid | Amidation | Amine (R-NH₂), Coupling Agent (e.g., DCC, HATU) | Amide (-CONHR) |
| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR) | |
| Reduction | Reducing Agent (e.g., LiAlH₄) | Alcohol (-CH₂OH) | |
| Amide | N-Alkylation | Base, Alkyl Halide (R-X) | N-Substituted Amide (-CONR-) |
| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitro Group (-NO₂) |
Green Chemistry Approaches for the Synthesis and Degradation of this compound
Applying the principles of green chemistry to the lifecycle of this compound is a critical future direction, aiming to reduce environmental impact and improve efficiency. researchgate.net
For synthesis , several green strategies can be explored:
Enzymatic Catalysis: Enzymes such as lipases could be used for the formation of the amide bond, offering high selectivity and mild reaction conditions in aqueous media. nih.gov
Continuous Flow Chemistry: As demonstrated for Anastrozole intermediates, flow chemistry can offer superior control over reaction parameters, leading to higher yields, improved safety, and reduced waste generation compared to traditional batch processes. core.ac.uk
Greener Solvents: Replacing hazardous organic solvents like DMF with more benign alternatives (e.g., water, ethanol (B145695), or supercritical CO₂) or employing solvent-free reaction conditions would significantly improve the environmental profile of the synthesis. researchgate.netvjs.ac.vn
Catalytic Approaches: Using non-toxic and recyclable catalysts, such as boric acid for amidation, can replace stoichiometric reagents that generate large amounts of waste. sciepub.com
For degradation , biocatalytic methods present a green alternative to chemical incineration. Microorganisms or isolated enzymes could be identified and engineered to specifically break down this compound into non-toxic byproducts, providing a sustainable method for waste treatment.
Conclusion and Future Research Perspectives
Summary of Current Academic Understanding of Anastrozole (B1683761) Acid Amide
Anastrozole Acid Amide, scientifically known as 2-(3-((1H-1,2,4-Triazol-1-yl)methyl)-5-(1-amino-2-methyl-1-oxopropan-2-yl)phenyl)-2-methylpropanoic acid, is primarily recognized and documented in scientific literature as a process-related impurity and degradation product of Anastrozole. Anastrozole is a potent and selective non-steroidal aromatase inhibitor, and this compound can arise during its synthesis or degradation through the partial hydrolysis of one of the two nitrile groups present in the Anastrozole molecule to a carboxylic acid and the other to an amide.
The characterization of this compound has been achieved through various analytical techniques. High-performance liquid chromatography (HPLC) is a common method for the detection and quantification of this compound in bulk drug samples of Anastrozole. Further structural elucidation is typically accomplished using spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These analyses have confirmed its molecular formula as C17H22N4O3.
The existing body of academic and patent literature focuses almost exclusively on the detection, isolation, and characterization of this compound within the context of pharmaceutical quality control. The primary goal of this research is to ensure the purity and safety of the active pharmaceutical ingredient, Anastrozole, by identifying and limiting the presence of such related substances.
Identification of Knowledge Gaps in the Chemical Research of this compound
Despite its established identity as a known impurity, there are significant knowledge gaps in the chemical and pharmacological research pertaining specifically to this compound. The current scientific literature is largely devoid of studies investigating the intrinsic properties and activities of this compound as a distinct chemical entity.
The most prominent knowledge gaps include:
Biological Activity: There is a notable absence of research into the potential biological effects of this compound. It is unknown whether this compound possesses any aromatase inhibitory activity, similar to its parent compound, or if it has any other off-target pharmacological or toxicological effects.
Pharmacokinetics and Metabolism: No studies have been identified that investigate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Understanding its metabolic fate would be crucial in assessing its potential impact as an impurity.
Physicochemical Properties: While its basic chemical structure is known, detailed studies on its physicochemical properties, such as solubility, pKa, and stability under various conditions, are not readily available.
Dedicated Synthesis: Methodologies for the targeted and efficient synthesis of this compound for research purposes are not well-documented. Current knowledge is primarily centered on its incidental formation as an impurity.
Proposed Future Research Directions and Methodological Innovations
To address the identified knowledge gaps, several future research directions can be proposed for the comprehensive chemical and pharmacological evaluation of this compound.
Proposed Future Research Directions:
Targeted Synthesis and Purification: The development of a robust and scalable synthetic route to produce high-purity this compound is a critical first step. This would enable its detailed study as a standalone compound.
In Vitro Pharmacological Profiling: A comprehensive in vitro screening of this compound should be conducted to assess its biological activity. This should include assays to determine its potential as an aromatase inhibitor, as well as screening against a panel of other relevant biological targets to identify any off-target effects.
Toxicological Assessment: In vitro and, if warranted, in vivo toxicological studies are necessary to understand the safety profile of this compound. This would be particularly important for establishing safe limits for its presence in Anastrozole drug products.
Computational Modeling: Molecular modeling and docking studies could be employed to predict the binding affinity of this compound to the aromatase enzyme and other potential biological targets, providing insights for further experimental investigation.
Methodological Innovations:
Advanced Analytical Techniques: The development of more sensitive and specific analytical methods, such as ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS), would be beneficial for the precise quantification of this compound in pharmaceutical formulations.
Impurity Profiling: A more in-depth impurity profiling of Anastrozole from various synthetic routes could help to better understand the formation pathways of this compound and develop strategies to minimize its presence.
By pursuing these research directions, a more complete scientific understanding of this compound can be achieved, moving beyond its current classification as a mere impurity to a fully characterized chemical entity with a defined biological and safety profile.
Q & A
Q. Table 1: Key Design Elements in Anastrozole Clinical Trials
| Parameter | ATAC Trial | Exemestane vs. Anastrozole Trial |
|---|---|---|
| Study Phase | III | III |
| Primary Endpoint | Disease-free survival | Time to progression (TTP) |
| Blinding | Double-blind | Double-blind |
| Stratification Factors | Prior chemotherapy, nodal status | Tumor stage, prior endocrine therapy |
| Imaging Review | Centralized committee | Expert Radiologic Images Review Committee (ERIRC) |
How can researchers address inter-individual variability in plasma anastrozole levels observed in pharmacokinetic studies?
Advanced Research Question
Inter-individual variability in plasma anastrozole levels (e.g., ±50% fluctuations) may arise from genetic polymorphisms (e.g., CYP3A4/5 enzymes), drug-drug interactions, or patient-specific factors (BMI, age). To mitigate this:
- Therapeutic Drug Monitoring (TDM): Implement serial plasma sampling coupled with LC-MS/MS quantification to establish patient-specific pharmacokinetic profiles. Evidence from a 2022 study found that co-prescription with escitalopram increased anastrozole plasma levels by 30%, suggesting TDM could optimize dosing .
- Covariate Analysis: Use multivariate regression models to identify predictors (e.g., BMI, concomitant medications) of variability. For instance, obesity was linked to compensatory increases in anastrozole levels when co-administered with escitalopram .
- Genetic Profiling: Screen for CYP3A4/5 variants impacting anastrozole metabolism, as these enzymes are primary routes of elimination .
What strategies resolve contradictions in clinical trial data comparing anastrozole to other AIs?
Advanced Research Question
Discrepancies in efficacy outcomes (e.g., TTP, OS) between trials often stem from differences in patient populations, adjuvant therapy protocols, or endpoint definitions. For example, a phase III trial found no TTP difference between exemestane and anastrozole in Japanese patients (median TTP: 13.8 vs. 11.1 months), whereas earlier studies favored anastrozole over tamoxifen . To reconcile such contradictions:
- Meta-Analysis: Pool data from trials with harmonized inclusion criteria (e.g., postmenopausal status, ER+ tumors) and adjust for confounding variables using propensity score matching.
- Subgroup Analysis: Stratify results by biomarkers (e.g., HER2 status) or prior therapies. The P-1 trial demonstrated that tamoxifen’s preventive efficacy varied by baseline risk (e.g., 86% reduction in atypical hyperplasia subgroups) .
- Mechanistic Studies: Use structural analyses (e.g., FTIR spectroscopy) to compare anastrozole’s binding affinity to aromatase versus other AIs. Studies show anastrozole induces no conformational changes in aromatase, unlike androstenedione, suggesting distinct inhibitory kinetics .
What methodologies are recommended for analyzing anastrozole’s impact on estrogenic activity in postmenopausal patients?
Basic Research Question
Estrogenic activity is best assessed via estrone sulfate (E1S) rather than estradiol (E2), as E1S is more stable and measurable in postmenopausal women. A 2022 study highlighted limitations in using crude E2 assays, which often fall below detection limits, leading to unreliable comparisons of AI efficacy . Recommended steps:
Sample Collection: Use standardized protocols for blood draws (e.g., fasting morning samples).
Analytical Techniques: Employ ultrasensitive immunoassays or mass spectrometry for E1S quantification.
Longitudinal Monitoring: Track E1S levels at baseline and during therapy to correlate with clinical outcomes (e.g., tumor progression).
How should drug-drug interaction studies between anastrozole and CYP-modulating agents be designed?
Advanced Research Question
Anastrozole’s metabolism via CYP3A4/5 necessitates careful assessment of interactions with CYP inhibitors/inducers (e.g., escitalopram, ribociclib). Key considerations:
- Crossover Design: Administer anastrozole alone and with the interacting drug in the same cohort to control for inter-patient variability .
- Pharmacokinetic Parameters: Calculate AUC, Cmax, and t1/2 ratios. A study combining ribociclib (CYP3A4 inhibitor) with anastrozole found no significant DDI, but small sample sizes limited power .
- In Vitro Models: Use hepatocyte cultures or microsomal assays to predict CYP-mediated interactions before clinical trials.
What structural biology techniques elucidate anastrozole’s mechanism of aromatase inhibition?
Advanced Research Question
FTIR spectroscopy and fluorescence quenching assays can probe conformational changes in aromatase upon anastrozole binding. A 2024 study demonstrated that anastrozole does not alter the secondary structure of aromatase (amide I band analysis) but stabilizes the enzyme’s inactive state, reducing substrate accessibility . Complementary techniques:
- X-ray Crystallography: Resolve binding site interactions at atomic resolution.
- Molecular Dynamics Simulations: Model the energy landscape of anastrozole-aromatase binding to identify critical residues (e.g., Met374, Asp309) for inhibitor design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
